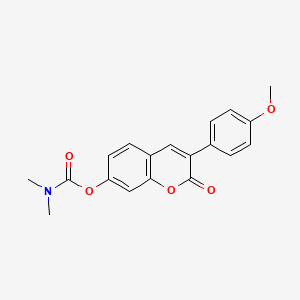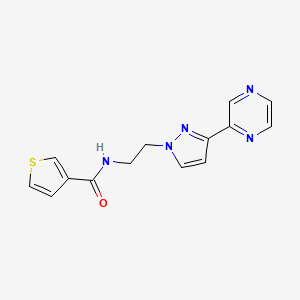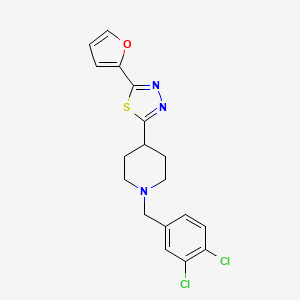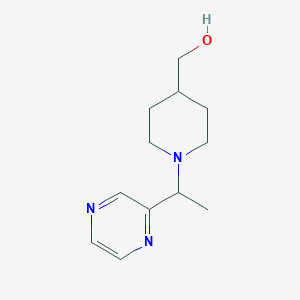
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and a dimethylcarbamate group (derived from carbamic acid and includes two methyl groups). These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a chromene ring system with a 2-oxo substituent (a carbonyl group at the 2-position), a 4-methoxyphenyl group at the 3-position, and a dimethylcarbamate group also at the 7-position of the chromene ring . Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry methods .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the 2-oxo substituent could be involved in nucleophilic addition reactions. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution to the ortho and para positions .Physical And Chemical Properties Analysis
Predicting the exact physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would require experimental data or detailed computational analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is part of a broader class of chemicals with diverse scientific research applications. Research into similar compounds reveals insights into their synthesis, biological activities, and potential uses in various fields, including medicinal chemistry and materials science.
Synthesis Approaches : A study explored the synthesis and analgesic activity of stereoisomers related to 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate, highlighting the methods for achieving high optical purity and the impact of stereochemistry on analgesic effects (Pavlova et al., 2015).
Antibacterial and Anti-inflammatory Properties : A study on microwave-assisted synthesis of compounds based on coumarin-pyrazole hybrid, closely related to the structure of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate, demonstrated antibacterial and anti-inflammatory activities. This research opens up possibilities for developing new chemotherapeutics (Chavan & Hosamani, 2018).
Anticancer Activities : The synthesis and characterization of ruthenium flavanol complexes, incorporating similar chromenone structures, have shown significant cytotoxic potential against breast cancer cell lines. This suggests potential applications in cancer treatment (Singh et al., 2017).
Antimicrobial Effects : Research into new derivatives of 4-hydroxy-chromen-2-one, which shares structural similarities with the compound , reported high levels of bacteriostatic and bactericidal activity. This indicates potential use in combating bacterial infections (Behrami & Dobroshi, 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-20(2)19(22)24-15-9-6-13-10-16(18(21)25-17(13)11-15)12-4-7-14(23-3)8-5-12/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMJSMFBXYGHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2720962.png)
![6-Ethyl-1,3-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2720963.png)

![2-Chloro-N-[(4-cyano-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2720965.png)
![(2,5-dichlorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2720966.png)



![6,7-Difluoro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride](/img/structure/B2720974.png)
![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2720975.png)
![2-(1,3-benzodioxol-5-yl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720978.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2720981.png)
